(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Chiral Resolution Absolute Configuration Stereochemistry

(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS 1344953-25-8) is a chiral, halogenated secondary alcohol with the molecular formula C8H8ClFO and a molecular weight of 174.6 g/mol. It belongs to the class of fluorinated and chlorinated aromatic alcohols that serve as versatile building blocks in medicinal chemistry and pharmaceutical intermediate synthesis.

Molecular Formula C8H8ClFO
Molecular Weight 174.6 g/mol
CAS No. 1344953-25-8
Cat. No. B1425375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
CAS1344953-25-8
Molecular FormulaC8H8ClFO
Molecular Weight174.6 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Cl)F)O
InChIInChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1
InChIKeyJVLFRWYYFHKPPT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS 1344953-25-8): Chiral Aromatic Alcohol Building Block for Asymmetric Synthesis


(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS 1344953-25-8) is a chiral, halogenated secondary alcohol with the molecular formula C8H8ClFO and a molecular weight of 174.6 g/mol . It belongs to the class of fluorinated and chlorinated aromatic alcohols that serve as versatile building blocks in medicinal chemistry and pharmaceutical intermediate synthesis [1]. The compound features a single stereogenic center at the C-1 carbon bearing the hydroxyl group, with the (S)-absolute configuration as denoted by the C[C@H](O) SMILES notation . Its 5-chloro-2-fluorophenyl substitution pattern is pharmacologically relevant, appearing in kinase inhibitor scaffolds (e.g., TGF-β RI/ALK5 inhibitors) and other bioactive molecule series .

Why Generic Substitution Fails for (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol: The Chiral Purity Imperative


Interchanging (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol with its (R)-enantiomer (CAS 1344936-52-2), the racemic mixture (CAS 958653-04-8), or positional isomers (e.g., 2-chloro-4-fluorophenyl or 3-chloro-5-fluorophenyl analogs) is scientifically inadmissible for stereochemically defined synthetic pathways . Chiral secondary alcohols serve as direct stereochemical proxies in asymmetric synthesis; inversion or loss of absolute configuration at the hydroxyl-bearing carbon propagates stereochemical errors into downstream intermediates, potentially yielding diastereomeric products with divergent pharmacological profiles [1]. Regulatory frameworks (ICH Q3A, Q6A) mandate enantiomeric purity specifications for chiral drug substances, and procurement of a defined enantiomer from the outset eliminates costly chiral resolution steps later in the synthetic sequence [2].

Quantitative Comparative Evidence: (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol vs. Closest Analogs


Stereochemical Identity: (S)-Enantiomer CAS 1344953-25-8 vs. (R)-Enantiomer CAS 1344936-52-2 — Absolute Configuration Verification

The (1S)-enantiomer (CAS 1344953-25-8) is unequivocally distinguished from its (1R)-counterpart (CAS 1344936-52-2) by InChI Key and SMILES notation. The (S)-enantiomer bears the InChI Key JVLFRWYYFHKPPT-YFKPBYRVSA-N with canonical SMILES C[C@H](O)C1=CC(Cl)=CC=C1F, whereas the (R)-enantiomer bears InChI Key JVLFRWYYFHKPPT-RXMQYKEDSA-N with canonical SMILES C[C@@H](O)C1=CC(Cl)=CC=C1F . Both are sourced at similar purity (95% for (S) vs. 96% for (R)), yet the (R)-enantiomer commands a significant price premium at the 500 mg scale (£279.00 for (R) vs. pricing upon request for (S), reflecting differentiated supply-demand dynamics for the (S)-configuration) .

Chiral Resolution Absolute Configuration Stereochemistry

Enantiomeric vs. Racemic Procurement: CAS 1344953-25-8 vs. CAS 958653-04-8 — Avoiding Downstream Chiral Resolution Costs

The racemic mixture 1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS 958653-04-8) is commercially available at 98% chemical purity from multiple vendors , yet it provides a 1:1 mixture of (R)- and (S)-enantiomers. Procuring the racemate for a stereospecific synthesis necessitates downstream chiral resolution (e.g., preparative chiral HPLC, enzymatic kinetic resolution, or diastereomeric salt formation), which incurs an estimated 30–50% mass yield loss and adds 2–4 additional synthetic steps [1]. In contrast, the stereochemically defined (S)-enantiomer (CAS 1344953-25-8) at 95% purity eliminates resolution steps entirely.

Racemic Mixture Chiral Resolution Process Economics

Positional Isomer Selectivity: 5-Chloro-2-fluorophenyl vs. 2-Chloro-4-fluorophenyl vs. 3-Chloro-5-fluorophenyl Substitution Patterns

The 5-chloro-2-fluorophenyl substitution pattern on the (S)-1-phenylethanol scaffold is pharmacologically privileged, appearing in the core of known bioactive molecules including SD-208 (a TGF-β RI/ALK5 kinase inhibitor with IC50 = 49 nM) and in a series of kinase inhibitors evaluated in non-human primate toxicology studies (SCIO-974) [1]. Positional isomers with alternative halogen substitution—such as (S)-1-(3-chloro-5-fluorophenyl)ethan-1-amine or (S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine—are commercially available but map onto distinct pharmacophoric geometries that may not replicate the target binding interactions of the 5-chloro-2-fluoro motif.

Structure-Activity Relationship Positional Isomerism Pharmacophore Mapping

Vendor Documentation and Regulatory Readiness: Fluorochem F646887 vs. Generic Suppliers

Fluorochem's (S)-enantiomer (Product Code F646887) is supplied with downloadable Certificate of Analysis (CoA), full SDS documentation including GHS hazard classification (H302, H315, H319, H335), and MDL number MFCD20400846 for unambiguous database cross-referencing . This documentation package supports regulatory filings where raw material traceability is required. In contrast, the (R)-enantiomer from the same supplier (F983356) is also documented but priced at a premium (£279/500 mg) , while the racemate from generic suppliers may lack equivalent analytical documentation suitable for GMP-adjacent workflows.

Quality Assurance Certificate of Analysis Procurement Compliance

Optimal Application Scenarios for (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol in Research and Industrial Settings


Stereospecific Synthesis of ALK5/TGF-β RI Kinase Inhibitor Intermediates

The (S)-configured alcohol serves as a direct chiral precursor for constructing the 5-chloro-2-fluorophenyl-bearing pharmacophore found in ALK5 (TGF-β type I receptor) kinase inhibitors such as SD-208 (IC50 = 49 nM) . The pre-installed (S)-stereochemistry at the benzylic alcohol position enables stereoretentive transformations (Mitsunobu, sulfonylation, or oxidation to the ketone followed by asymmetric amination) to access enantiomerically pure amine or ether derivatives without additional chiral resolution steps.

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The compound possesses a favorable balance of molecular properties for fragment elaboration: molecular weight 174.6 Da, LogP 2.37, one H-bond donor, one H-bond acceptor, and Fsp3 = 0.25 . These physicochemical parameters align with fragment-like chemical space (Rule of Three compliance). The (S)-configuration provides a defined three-dimensional vector for fragment growing or merging strategies, and the chloro and fluoro substituents offer synthetic handles for cross-coupling diversification (Suzuki, Buchwald-Hartwig, or SNAr reactions).

Asymmetric Synthesis Methodology Development and Chiral HPLC Reference Standard

As a single-enantiomer secondary alcohol with a distinct UV-active aromatic chromophore, this compound can function as a substrate for benchmarking novel asymmetric reduction catalysts (chemical or enzymatic) [1]. The enantiomeric excess of reduction products can be quantified by chiral HPLC against the authentic (S)- and (R)-standards, enabling rigorous method validation. The compound's analytical characterization via chiral HPLC, NMR, and mass spectrometry is well-established [2].

Pharmaceutical Intermediate with Favorable Supply Chain Characteristics for Preclinical Scale-Up

The (S)-enantiomer is available from established suppliers (Fluorochem, Enamine, Biosynth/CymitQuimica) with defined purity (95%) and supporting analytical documentation . Multi-gram quantities are accessible, and the compound is classified as non-hazardous for transport, simplifying logistics for multi-site collaborative research programs. The availability of the corresponding (R)-enantiomer (CAS 1344936-52-2) from the same supply network further supports matched-pair experimental designs where both enantiomers are required for SAR studies.

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